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molecular formula C10H8O2 B1271209 4-(Prop-2-yn-1-yloxy)benzaldehyde CAS No. 5651-86-5

4-(Prop-2-yn-1-yloxy)benzaldehyde

Cat. No. B1271209
M. Wt: 160.17 g/mol
InChI Key: GSSBOYWRKTVVQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09012217B2

Procedure details

A mixture of 4-ethynylbenzaldehyde (1) (171 mg, 1.27 mmol), methyl 3-oxopentanoate (175 mg, 1.27 mmol), dimedone (181 mg, 1.27 mmol), ammonium acetate (101 mg, 1.27 mmol), I2 (97 mg, 0.38 mmol), and ethanol (10 drops) is stirred under argon for 5.5 h, quenched with 5% Na2S2O3 (30 mL), and extracted with ethyl acetate (50 mL and 30 mL). The extract is washed (5% Na2S2O3, H2O, and brine) and dried. After solvent removal at reduced pressure, the residue is purified on silica gel (33% to 60% ethyl acetate/hexane) to give 277 mg (60%) of 2 (BI-3029) as a cream solid, mp 234-236° C. IR 3332, 2933, 1704, 1610, 1482, 1214 cm−1; 1H NMR (CDCl3) δ 0.93 (s, 3H, CH3), 1.10 (s, 3H, CH3), 1.26 (t, J=7.2 Hz, 3H, CH2CH3), 2.07-2.42 (m, 4H, COCH2, CH2), 2.76-2.89 (m, 2H, CH2CH3), 3.02 (s, 1H, CH≡C), 3.63 (s, 3H, OCH3), 5.09 (s, 1H, CH), 5.90 (bs, 1H, NH), 7.27 (d, J=8.1 Hz, 2H, 3,5-ArH), 7.37 ppm (d, J=8.1 Hz, 2H, 2,6-ArH).
Quantity
171 mg
Type
reactant
Reaction Step One
Quantity
175 mg
Type
reactant
Reaction Step One
Quantity
181 mg
Type
reactant
Reaction Step One
Quantity
101 mg
Type
reactant
Reaction Step One
Name
Quantity
97 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Yield
60%

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1)#C.[O:11]=[C:12](CC)[CH2:13][C:14](OC)=O.CC1(C)CC(=O)CC(=O)C1.C([O-])(=O)C.[NH4+].II>C(O)C>[CH2:12]([O:11][C:3]1[CH:4]=[CH:5][C:6]([CH:7]=[O:8])=[CH:9][CH:10]=1)[C:13]#[CH:14] |f:3.4|

Inputs

Step One
Name
Quantity
171 mg
Type
reactant
Smiles
C(#C)C1=CC=C(C=O)C=C1
Name
Quantity
175 mg
Type
reactant
Smiles
O=C(CC(=O)OC)CC
Name
Quantity
181 mg
Type
reactant
Smiles
CC1(CC(=O)CC(=O)C1)C
Name
Quantity
101 mg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
97 mg
Type
reactant
Smiles
II
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
is stirred under argon for 5.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 5% Na2S2O3 (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL and 30 mL)
WASH
Type
WASH
Details
The extract is washed (5% Na2S2O3, H2O, and brine)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After solvent removal at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified on silica gel (33% to 60% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
C(C#C)OC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 277 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 136.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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